molecular formula C14H22ClN3O3 B4409738 1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride

1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride

Cat. No.: B4409738
M. Wt: 315.79 g/mol
InChI Key: RKKVALZZGSLERZ-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It consists of a piperazine ring substituted with a methyl group and a 3-(3-nitrophenoxy)propyl group, forming a hydrochloride salt. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Properties

IUPAC Name

1-methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.ClH/c1-15-7-9-16(10-8-15)6-3-11-20-14-5-2-4-13(12-14)17(18)19;/h2,4-5,12H,3,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKVALZZGSLERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the meta position, forming 3-nitrophenol.

    Etherification: 3-nitrophenol is then reacted with 1-bromo-3-chloropropane to form 3-(3-nitrophenoxy)propane.

    Piperazine Substitution: The intermediate 3-(3-nitrophenoxy)propane is reacted with 1-methylpiperazine to form the desired product, 1-methyl-4-[3-(3-nitrophenoxy)propyl]piperazine.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.

Major Products Formed

    Reduction: 1-methyl-4-[3-(3-aminophenoxy)propyl]piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 3-nitrophenol and 1-methylpiperazine.

Scientific Research Applications

1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but with the nitro group at the para position.

    1-(3-methoxy-4-nitrophenyl)piperazine: Contains a methoxy group in addition to the nitro group.

    1-(2-chloro-4-nitrophenyl)piperazine: Contains a chloro group in addition to the nitro group.

Uniqueness

1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride is unique due to the specific positioning of the nitro group and the propyl linker, which can influence its reactivity and biological activity. The combination of these structural features may confer distinct properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride
Reactant of Route 2
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1-Methyl-4-[3-(3-nitrophenoxy)propyl]piperazine;hydrochloride

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